Bis(methyldimethoxysilylpropyl)-N-methylamine, 95%

Overview

Description

“Bis(methyldimethoxysilylpropyl)-N-methylamine, 95%” is likely an organosilicon compound. Organosilicon compounds are often used in applications such as sealants, adhesives, lubricants, medicine, cooking utensils, and thermal and electrical insulation . Some types of silicones are also known to be biocompatible, making them suitable for applications such as medical devices and food processing .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the amine and silane groups. Amines can participate in a variety of reactions, including acid-base and nucleophilic substitution reactions. Silanes are typically reactive towards water, and can undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of silane groups could make the compound hydrophobic, while the amine group could allow for hydrogen bonding .Scientific Research Applications

DNA-Protein Cross-Linking

Bis(methyldimethoxysilylpropyl)-N-methylamine and similar nitrogen mustards like mechlorethamine are studied for their DNA-protein cross-linking properties. These cross-links block DNA replication, impacting tumor growth and cancer treatment. Mechlorethamine's ability to link cysteine thiols in proteins to guanine in DNA has been characterized using mass spectrometry-based proteomics and immunological detection methods (Michaelson-Richie et al., 2011).

Antiarrhythmic Agents

Compounds similar to Bis(methyldimethoxysilylpropyl)-N-methylamine, specifically bis(arylalkyl)amines, have been explored for their effects on cardiac tissue. They are found to prolong the cardiac action potential without significantly altering the depolarization rate, classifying them as selective class III antiarrhythmic agents. This research suggests potential cardiovascular applications (Cross et al., 1990).

Synthetic Intermediate Applications

Bis(trimethylsilyl)methylamine (BSMA), a primary amine with similarities to Bis(methyldimethoxysilylpropyl)-N-methylamine, serves as a source for various N-bis(trimethylsilyl)methylamino derivatives. Its bulkiness leads to regio- and stereoselectivities in chemical reactions. These derivatives, due to their potential biological properties and as powerful synthetic intermediates, have significant applications in β-lactam chemistry (Picard, 2000).

Vibrational Analysis in Polymer Chemistry

Studies on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a structurally similar compound, involve vibrational analysis in the fingerprint region to model the phenolic resulting from ring-opening polymerization of benzoxazine monomers. This research is crucial in understanding polymer chemistry and material science applications (Dunkers & Ishida, 1995).

Photophysical and Anticancer Properties

The coordination of N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (N4Py) with Pt(II) ions, leading to a diplatinum(II) complex, has been investigated for its photophysical and anticancer properties. This research demonstrates potential applications in photochemistry and oncology (Lo et al., 2015).

Mechanism of Action

Safety and Hazards

Based on the Safety Data Sheet for a similar compound, Bis(methyldiethoxysilylpropyl)amine, it can cause severe skin burns and eye damage. It’s recommended to wear protective gloves, clothing, and eye protection when handling the compound. If inhaled, swallowed, or in case of skin contact, specific measures should be taken .

Future Directions

properties

InChI |

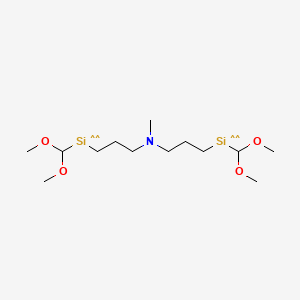

InChI=1S/C13H29NO4Si2/c1-14(8-6-10-19-12(15-2)16-3)9-7-11-20-13(17-4)18-5/h12-13H,6-11H2,1-5H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAZGRLMBHOLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC[Si]C(OC)OC)CCC[Si]C(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6289418.png)

![Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6289425.png)

![Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate](/img/structure/B6289429.png)

![[S(R)]-N-[(1S)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289437.png)

![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289462.png)

![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289468.png)

![Chloro[1,3-dihydro-1,3-bis(1-methylethyl)-2H-benzimidazol-2-ylidene]gold, 95%](/img/structure/B6289476.png)

![[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289483.png)